N-cyclopropyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxamide
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Overview
Description
N-cyclopropyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxamide: is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including its role as an inhibitor in various biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxamide typically involves multi-step organic reactions
Formation of the Pyridopyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as aminopyrimidines and ketones under acidic or basic conditions.
Introduction of the Cyclopropyl Group: This step often involves the use of cyclopropylamine, which reacts with the intermediate pyridopyrimidine compound.
Formation of the Carboxamide Group: The final step typically involves the reaction of the intermediate with a carboxylic acid derivative, such as an acid chloride or anhydride, under conditions that promote amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-cyclopropyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxamide can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule. Common reagents include halides and alkoxides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, alkoxides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-cyclopropyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology and Medicine
In biological and medical research, this compound is investigated for its potential as a therapeutic agent. It has shown promise as an inhibitor of certain enzymes and receptors, making it a candidate for drug development in areas such as cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopropyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidine Derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds also have a fused pyrimidine ring but with different heteroatoms, which can affect their chemical reactivity and biological properties.
Uniqueness
N-cyclopropyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxamide is unique due to its specific cyclopropyl and carboxamide groups, which confer distinct chemical and biological properties. These functional groups can enhance its binding affinity to certain targets and improve its stability under physiological conditions.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
N-cyclopropyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c16-11(14-9-1-2-9)15-4-3-8-5-12-7-13-10(8)6-15/h5,7,9H,1-4,6H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFDUMQWMHIALJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)N2CCC3=CN=CN=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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